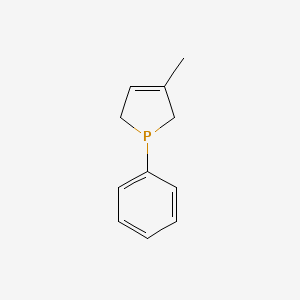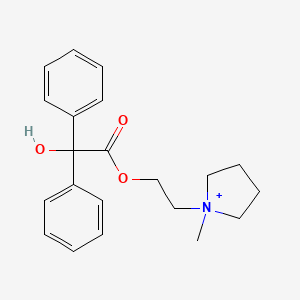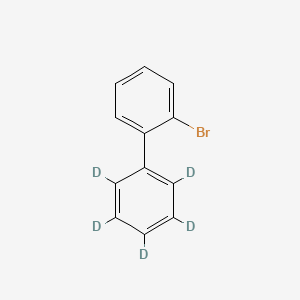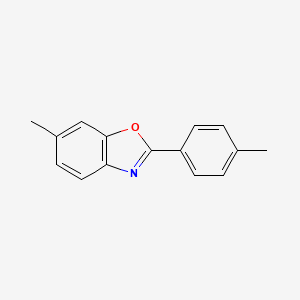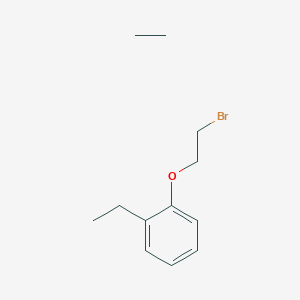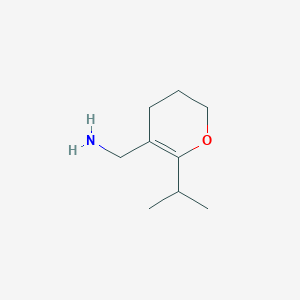
(6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine: is a chemical compound that belongs to the class of pyran derivatives Pyrans are six-membered heterocyclic compounds containing one oxygen atom This particular compound is characterized by the presence of an isopropyl group and a methanamine group attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine can be achieved through several methods. One common approach involves the use of 3,4-dihydro-2H-pyran as a starting material. The isopropyl group can be introduced via alkylation reactions, while the methanamine group can be added through reductive amination. Specific reaction conditions, such as the choice of catalysts and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high efficiency and scalability. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In organic chemistry, (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structural features can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine.
5,6-Dihydro-2H-pyran-2-one: Another pyran derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(6-propan-2-yl-3,4-dihydro-2H-pyran-5-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-7(2)9-8(6-10)4-3-5-11-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
UANMTMYQGKAAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(CCCO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



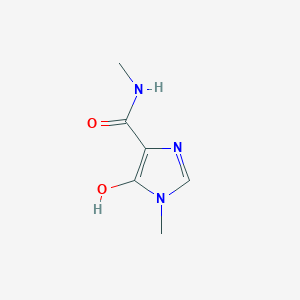
![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)
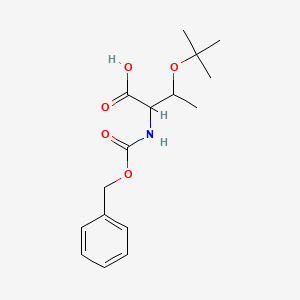

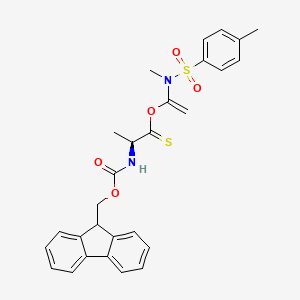
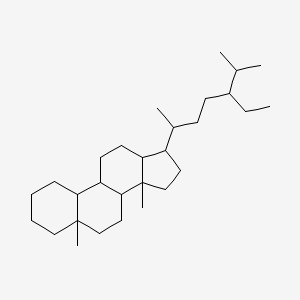
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
